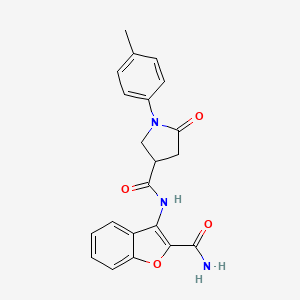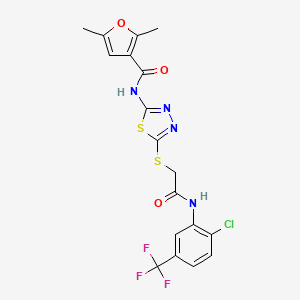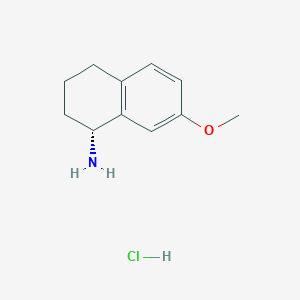![molecular formula C20H27N5 B2654353 N,N-dimethyl-N'-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine CAS No. 899411-13-3](/img/structure/B2654353.png)
N,N-dimethyl-N'-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with multiple functional groups. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. This core is substituted with a phenyl group, a methyl group, and an isopropyl group. The compound also contains a dimethylamine group attached to the pyrazolo[1,5-a]pyrimidine core via an ethane-1,2-diamine linker .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic core. The pyrazolo[1,5-a]pyrimidine core would likely contribute to the rigidity of the molecule, while the various substituents would influence its overall shape and polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The amine groups might be susceptible to reactions such as alkylation, acylation, and protonation. The aromatic ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and stability .Scientific Research Applications
Synthesis and Chemical Applications
N,N-dimethyl-N'-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine is a compound with potential applications in chemical synthesis. Research has explored its utility in synthesizing various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other functional materials. Sayed et al. (2002) describe the synthesis of related pyridazinones and pyridazine-6-imines, emphasizing the importance of such compounds in organic synthesis (Sayed, Khalil, Ahmed, & Raslan, 2002). Similarly, Rahmouni et al. (2014) detail the creation of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).
Antimicrobial and Anticancer Applications
The compound and its derivatives show promise in antimicrobial and anticancer research. Alsaedi, Farghaly, and Shaaban (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems, which demonstrated significant antimicrobial activities, exceeding that of some reference drugs (Alsaedi, Farghaly, & Shaaban, 2019). Similarly, He et al. (2020) synthesized water-soluble pyrazolo[1,5-a]pyrimidine derivatives with antibacterial activity and explored their interactions with plasma proteins (He, Qi, Wang, Li, Zhu, Wang, & Xu, 2020).
Development of Bioorganic Compounds
The compound's structure offers a pathway for developing bioorganic compounds. Research by Abdellatif et al. (2014) and others in the field have demonstrated the synthesis of pyrazolopyrimidines and related structures with significant biological activities, including antitumor properties (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Future Directions
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology. Future research could explore the synthesis, characterization, and potential applications of this compound .
properties
IUPAC Name |
N',N'-dimethyl-N-(2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5/c1-14(2)17-13-18(21-11-12-24(4)5)25-20(22-17)19(15(3)23-25)16-9-7-6-8-10-16/h6-10,13-14,21H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPCDECXVVCNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Phenoxypyrrolo[1,2-a]quinoxaline](/img/structure/B2654278.png)
![2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2654279.png)



![2-[(3-Chloroadamantan-1-yl)formamido]acetic acid](/img/structure/B2654283.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2654289.png)
![Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B2654290.png)
